KS 502

Description

Properties

CAS No. |

120634-85-7 |

|---|---|

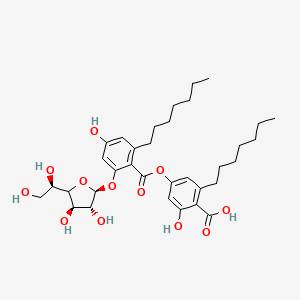

Molecular Formula |

C34H48O12 |

Molecular Weight |

648.7 g/mol |

IUPAC Name |

4-[2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoyl]oxy-2-heptyl-6-hydroxybenzoic acid |

InChI |

InChI=1S/C34H48O12/c1-3-5-7-9-11-13-20-15-22(36)17-26(45-34-30(40)29(39)31(46-34)25(38)19-35)28(20)33(43)44-23-16-21(14-12-10-8-6-4-2)27(32(41)42)24(37)18-23/h15-18,25,29-31,34-40H,3-14,19H2,1-2H3,(H,41,42)/t25-,29-,30-,31?,34-/m1/s1 |

InChI Key |

DXFBFWMLNIWYDA-UKRXHORTSA-N |

SMILES |

CCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(O2)C(CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCC |

Isomeric SMILES |

CCCCCCCC1=C(C(=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCC |

Canonical SMILES |

CCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(O2)C(CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KS 502; KS502; KS-502 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Indirect Inhibition of CaMKII by KS-502: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of KS-502, a naturally derived inhibitor, on Calcium/calmodulin-dependent protein kinase II (CaMKII). The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of kinase signaling and therapeutic development. Our findings indicate that KS-502 exerts its inhibitory effect on CaMKII through an indirect mechanism, primarily by acting as a calmodulin antagonist.

Executive Summary

KS-502, and its more potent analog KS-501, are identified as inhibitors of calmodulin-sensitive enzymes.[1] Their primary mechanism of action is not through direct interaction with CaMKII, but rather by interfering with the activation of its essential co-factor, calmodulin. This guide will detail the current understanding of this indirect inhibition, present available quantitative data, outline relevant experimental protocols, and visualize the involved signaling pathways.

Mechanism of Action: Indirect Inhibition via Calmodulin Antagonism

CaMKII is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its activity is strictly dependent on binding to the Ca²⁺/calmodulin complex. KS-502 functions by disrupting this critical activation step.

Studies have shown that both KS-501 and KS-502 inhibit the activation of calmodulin-sensitive enzymes, including CaMKII and a calmodulin-sensitive cyclic nucleotide phosphodiesterase.[1] The inhibition is achieved by interfering with calmodulin activation, rather than by direct binding to the catalytic site of the kinase.[1] This suggests that KS-502 likely binds to calmodulin, preventing it from activating CaMKII. The precise binding site on calmodulin has not been definitively elucidated but is hypothesized to be a hydrophobic pocket that becomes exposed upon Ca²⁺ binding, a common interaction site for many calmodulin antagonists.

Visualizing the Signaling Pathway

The activation of CaMKII and the point of intervention by KS-502 can be illustrated as follows:

Quantitative Data

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| KS-501 | Calmodulin-sensitive cyclic nucleotide phosphodiesterase | 1.8 | [1] |

| KS-502 | Calmodulin-sensitive cyclic nucleotide phosphodiesterase | 4.3 | [1] |

Note: KS-501 is reported to be more potent than KS-502 in inhibiting both calmodulin-sensitive enzymes and the growth of L1210 leukemic lymphocytes.[1]

Experimental Protocols

Detailed experimental protocols from the original research on KS-502 are not fully accessible. However, based on standard methodologies for assessing calmodulin-dependent enzyme activity, a representative protocol to determine the inhibitory effect of KS-502 on CaMKII is outlined below.

In Vitro CaMKII Activity Assay (Calmodulin-Dependent)

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Objective: To determine the IC₅₀ of KS-502 for the inhibition of calmodulin-dependent CaMKII activity.

Materials:

-

Purified recombinant CaMKII

-

Purified calmodulin

-

CaMKII substrate peptide (e.g., Autocamtide-2)

-

KS-502 (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

CaCl₂ solution

-

EGTA solution (for control reactions)

-

[γ-³²P]ATP or a non-radioactive ATP detection system

-

Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare Reaction Mixtures: In separate tubes, prepare reaction mixtures containing assay buffer, CaCl₂, calmodulin, and the CaMKII substrate peptide.

-

Add Inhibitor: Add varying concentrations of KS-502 to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the mixtures for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for the binding of KS-502 to calmodulin.

-

Initiate Kinase Reaction: Start the reaction by adding purified CaMKII enzyme to each tube.

-

Phosphorylation: Immediately after adding the enzyme, add [γ-³²P]ATP to initiate the phosphorylation reaction. Incubate for a specific time (e.g., 10 minutes) at 30°C.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by using another appropriate stop solution.

-

Wash and Quantify: Wash the phosphocellulose papers to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of CaMKII activity at each KS-502 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the KS-502 concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

Logical Relationship of Inhibition

The inhibitory action of KS-502 on CaMKII is a consequence of its effect on calmodulin. The logical flow of this relationship is essential for understanding its application in research and drug development.

Conclusion and Future Directions

KS-502 represents a class of natural compounds that indirectly modulate the activity of CaMKII through calmodulin antagonism. While the available data strongly support this mechanism, further research is warranted to fully characterize the interaction. Specifically, future studies should aim to:

-

Determine the direct IC₅₀ value of KS-502 for CaMKII inhibition under defined calmodulin concentrations.

-

Elucidate the precise binding site of KS-502 on calmodulin through structural biology techniques such as X-ray crystallography or NMR.

-

Investigate the kinetics of KS-502 binding to calmodulin and its effect on the Ca²⁺-binding properties of calmodulin.

A deeper understanding of the molecular interactions between KS-502 and calmodulin will be invaluable for the rational design of more potent and selective CaMKII signaling pathway modulators for therapeutic applications.

References

The Origin of KS-502: A Technical Guide for Researchers

A comprehensive overview of the discovery, biochemical properties, and analytical methodologies for the novel phosphodiesterase inhibitor, KS-502.

Executive Summary

KS-502 is a naturally derived inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), an enzyme pivotal in intracellular signaling cascades. First isolated from the fungus Sporothrix sp. KAC-1985, KS-502 presents a valuable tool for studying the roles of PDE1 in various physiological processes. This document provides a detailed technical guide on the origin, biochemical activity, and experimental protocols relevant to KS-502, designed for professionals in drug discovery and biomedical research.

Discovery and Origin

The inhibitor KS-502, along with its structural analog KS-501, was discovered and isolated from the fermentation broth of the fungal strain Sporothrix sp. KAC-1985 by a team of researchers at Kyowa Hakko Kogyo Co., Ltd. in Tokyo, Japan.[1] Subsequent structural elucidation studies identified KS-502 as 2-(β-D-galactofuranosyloxy)-6-heptyl-4-hydroxybenzoic acid 4-carboxy-3-heptyl-5-hydroxyphenyl ester.[2]

Biochemical Profile

KS-502 functions as a selective inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1). Its inhibitory activity has been quantified, and its selectivity against other enzymes has been characterized, as detailed below.

Data Presentation

A summary of the inhibitory potency of KS-502 and its related compound, KS-501, is presented in Table 1.

Table 1: Inhibitory Activity of KS-502 and KS-501

| Compound | Target Enzyme | IC50 (µM) | Source of Enzyme |

| KS-502 | Ca2+/calmodulin-dependent cyclic-nucleotide phosphodiesterase | 4.3 | Bovine Brain[1] |

| KS-501 | Ca2+/calmodulin-dependent cyclic-nucleotide phosphodiesterase | 1.8 | Bovine Brain[1] |

In terms of its specificity, initial studies revealed that KS-502 and KS-501 demonstrate minimal to no inhibitory effects on calmodulin-independent cyclic-nucleotide phosphodiesterases and protein kinase C.[1] Further investigations into their mechanism of action indicated that these compounds interfere with the activation of calmodulin-sensitive cyclic nucleotide phosphodiesterase by calmodulin, rather than by directly targeting the enzyme's catalytic site. Notably, KS-501 was also found to inhibit the activation of calmodulin kinase I and II, while having a lesser impact on cyclic AMP-dependent protein kinase, suggesting a preferential activity towards calmodulin-regulated enzymes.[3]

Experimental Protocols

The following section outlines a representative experimental protocol for assessing the inhibitory activity of KS-502 against PDE1. This generalized procedure is based on standard methodologies for determining the half-maximal inhibitory concentration (IC50) of phosphodiesterase inhibitors.

Protocol: In Vitro Phosphodiesterase (PDE1) Inhibition Assay

Objective: To determine the IC50 value of KS-502 against Ca2+/calmodulin-dependent phosphodiesterase (PDE1).

Materials:

-

Purified recombinant human PDE1 enzyme

-

Calmodulin

-

Calcium Chloride (CaCl₂)

-

Cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP) substrate

-

KS-502 inhibitor

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Enzyme Diluent (Assay buffer supplemented with bovine serum albumin)

-

Detection Reagent Kit (e.g., fluorescence polarization-based)

-

96-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation:

-

Prepare a concentrated stock solution of KS-502 in 100% DMSO.

-

Create a serial dilution of the KS-502 stock solution in assay buffer to generate a range of test concentrations. A vehicle control containing the same final concentration of DMSO should also be prepared.

-

-

Enzyme and Activator Preparation:

-

Dilute the PDE1 enzyme to the appropriate working concentration in the enzyme diluent.

-

Prepare an activator solution containing CaCl₂ and calmodulin in the assay buffer.

-

-

Assay Reaction:

-

Dispense the diluted KS-502 solutions and the vehicle control into the wells of a 96-well microplate.

-

Add the activator solution to all wells.

-

Add the diluted PDE1 enzyme solution to all wells, excluding the "no enzyme" control wells.

-

Pre-incubate the plate at room temperature for approximately 15 minutes to facilitate inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the cGMP or cAMP substrate to all wells.

-

Incubate the reaction mixture at 37°C for a predetermined duration (e.g., 30-60 minutes).

-

-

Detection:

-

Terminate the enzymatic reaction and proceed with the addition of the detection reagents as per the manufacturer's protocol for the chosen assay format.

-

Allow for a suitable incubation period for the detection signal to stabilize.

-

-

Data Analysis:

-

Measure the fluorescence polarization signal using a microplate reader.

-

For each concentration of KS-502, calculate the percentage of PDE1 inhibition relative to the vehicle control.

-

Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response model.

-

Visualizations

The following diagrams illustrate the signaling pathway inhibited by KS-502 and a typical workflow for its characterization.

Caption: Ca2+/Calmodulin-Dependent PDE1 Signaling Pathway and Inhibition by KS-502.

Caption: Experimental Workflow for IC50 Determination of KS-502.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of KS-501 and KS-502, the new inhibitors of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of KS-501, KS-502 and their enantiomers on calmodulin-sensitive enzyme activity and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KS-502 in Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KS-502 is a novel small molecule inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1). This document provides a comprehensive technical guide on the established and putative roles of KS-502 in cellular signaling pathways. By inhibiting PDE1, KS-502 is predicted to modulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby influencing a wide array of downstream physiological processes. This whitepaper will detail the known biochemical properties of KS-502, its mechanism of action, and the anticipated consequences of its activity on key signaling cascades. Detailed experimental protocols for assessing its efficacy and cellular effects are also provided to facilitate further research and drug development efforts.

Introduction to KS-502

KS-502 is a fungal metabolite isolated from Sporothrix sp. that has been identified as a potent inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)[1]. Its chemical structure has been elucidated, providing a foundation for understanding its interaction with its target enzyme. The primary mechanism of action of KS-502 is the inhibition of PDE1, an enzyme responsible for the hydrolysis of the cyclic nucleotides cAMP and cGMP.

The inhibition of PDE1 by KS-502 is a significant area of interest for research and drug development due to the central role of cAMP and cGMP in cellular signaling. These second messengers regulate a multitude of cellular functions, including, but not limited to, inflammation, smooth muscle relaxation, cardiac function, and neuronal signaling[2][3]. By preventing the degradation of cAMP and cGMP, KS-502 has the potential to amplify the signaling pathways mediated by these molecules.

Biochemical Properties and In Vitro Activity

The inhibitory activity of KS-502 against PDE1 has been quantified, providing essential data for its characterization as a specific enzyme inhibitor.

| Compound | Target Enzyme | Source | IC50 (µM) | Specificity | Reference |

| KS-502 | Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) | Bovine Brain | 4.3 | No or weak inhibition of calmodulin-independent cyclic nucleotide phosphodiesterases and protein kinase C | [1] |

| KS-501 | Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) | Bovine Brain | 1.8 | No or weak inhibition of calmodulin-independent cyclic nucleotide phosphodiesterases and protein kinase C | [1] |

Mechanism of Action and Cellular Signaling Pathways

The primary mechanism of action of KS-502 is the competitive inhibition of the catalytic activity of PDE1. PDE1 is activated by the binding of a Ca2+-calmodulin complex, which is formed when intracellular calcium levels rise. By inhibiting PDE1, KS-502 is expected to lead to an accumulation of intracellular cAMP and cGMP. This, in turn, activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

The PDE1 Signaling Cascade

The following diagram illustrates the central role of PDE1 in modulating cAMP and cGMP signaling and the putative effect of KS-502.

Caption: Putative signaling pathway affected by KS-502.

Anticipated Downstream Effects

Based on the known roles of PDE1, PKA, and PKG, the inhibition of PDE1 by KS-502 is anticipated to have several downstream consequences, including:

-

Cardiovascular Effects: PDE1 is involved in the regulation of cardiac muscle contraction and vascular smooth muscle tone. Inhibition of PDE1 could lead to vasodilation and have inotropic effects on the heart[3].

-

Anti-inflammatory Effects: PDE1 inhibitors have been shown to suppress the production of pro-inflammatory cytokines in immune cells, suggesting a potential anti-inflammatory role for KS-502[4].

-

Neuronal Function: PDE1 is expressed in the brain and is involved in neuronal signaling and plasticity. Modulation of PDE1 activity could impact cognitive function and neurodegenerative processes.

Experimental Protocols

While specific experimental data for KS-502's effects on cellular signaling pathways are not yet available, the following protocols provide a framework for characterizing its activity.

In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol is designed to determine the inhibitory activity of KS-502 on PDE1.

Objective: To measure the IC50 of KS-502 for PDE1.

Materials:

-

Recombinant human PDE1 enzyme

-

Calmodulin

-

CaCl2

-

cAMP or cGMP substrate

-

Snake venom nucleotidase

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

KS-502 stock solution

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a serial dilution of KS-502 in the assay buffer.

-

In a 96-well plate, add the PDE1 enzyme, calmodulin, and CaCl2 to each well.

-

Add the different concentrations of KS-502 to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase to convert the AMP/GMP product to adenosine/guanosine.

-

Quantify the amount of product formed using a suitable detection method (e.g., colorimetric or fluorescent assay).

-

Plot the percentage of inhibition against the log concentration of KS-502 to determine the IC50 value.

Caption: Workflow for in vitro PDE activity assay.

Cellular cAMP/cGMP Measurement Assay

This protocol is for quantifying the effect of KS-502 on intracellular cyclic nucleotide levels.

Objective: To determine the dose-dependent effect of KS-502 on cAMP and cGMP levels in a specific cell line.

Materials:

-

Cell line of interest (e.g., primary cells or a relevant cell line)

-

Cell culture medium and supplements

-

KS-502 stock solution

-

A cell stimulant to induce cAMP/cGMP production (e.g., forskolin for cAMP, sodium nitroprusside for cGMP)

-

Lysis buffer

-

cAMP/cGMP immunoassay kit (e.g., ELISA or HTRF)

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with varying concentrations of KS-502 for a specific duration.

-

Stimulate the cells with an appropriate agonist to induce cyclic nucleotide production.

-

Lyse the cells using the provided lysis buffer.

-

Perform the cAMP or cGMP immunoassay according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the concentration of cAMP or cGMP in each sample and plot the results against the KS-502 concentration.

Caption: Workflow for cellular cAMP/cGMP measurement.

Conclusion and Future Directions

KS-502 is a promising inhibitor of Ca2+/calmodulin-dependent phosphodiesterase with a demonstrated in vitro potency. While its direct effects on cellular signaling pathways remain to be fully elucidated, its mechanism of action suggests a significant potential to modulate cAMP and cGMP levels, thereby influencing a wide range of physiological responses. The experimental protocols outlined in this document provide a roadmap for future research to comprehensively characterize the cellular and in vivo effects of KS-502. Further investigation is warranted to explore its therapeutic potential in cardiovascular, inflammatory, and neurological disorders.

References

- 1. KS-501 and KS-502, new inhibitors of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase from Sporothrix sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Bioactivity of KS-502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KS-502 compound, isolated from Sporothrix sp., has been identified as a selective inhibitor of Ca2+/calmodulin-dependent cyclic-nucleotide phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the known biological activities of KS-502, including its mechanism of action, effects on signaling pathways, and available quantitative data. Detailed experimental protocols for assays relevant to its characterization are also presented, alongside visualizations of its molecular interactions and downstream effects to facilitate a deeper understanding of its potential as a pharmacological tool.

Core Biological Activity: Inhibition of Ca2+/Calmodulin-Dependent Phosphodiesterase

The primary and most well-characterized biological activity of KS-502 is its inhibitory action against Ca2+/calmodulin-dependent cyclic-nucleotide phosphodiesterase (PDE1). This enzyme plays a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action

KS-502 exerts its inhibitory effect not by directly targeting the catalytic site of the PDE1 enzyme, but rather by interfering with the activation of calmodulin. Calmodulin is a calcium-binding protein that, upon binding Ca2+, undergoes a conformational change enabling it to activate a variety of downstream enzymes, including PDE1. By disrupting this activation step, KS-502 effectively prevents the subsequent hydrolysis of cAMP and cGMP.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of KS-502 has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity under specific assay conditions.

| Target Enzyme | Tissue Source | IC50 (µM) | Reference |

| Ca2+/Calmodulin-Dependent PDE | Bovine Brain | 4.3 | [1] |

| Ca2+/Calmodulin-Dependent PDE | Heart | 15.0 | |

| Calmodulin-Independent PDE | - | Weak/No Inhibition | [1] |

| Protein Kinase C | - | Weak/No Inhibition | [1] |

Impact on Cellular Signaling Pathways

The inhibition of Ca2+/calmodulin-dependent PDE by KS-502 has significant downstream consequences for intracellular signaling cascades that are regulated by cyclic nucleotides.

Modulation of cAMP and cGMP Levels

By inhibiting PDE1, KS-502 leads to an accumulation of intracellular cAMP and cGMP. These second messengers, in turn, activate their respective downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).

Downstream Signaling Cascade

The elevation of cAMP and subsequent activation of PKA can trigger a cascade of phosphorylation events that regulate a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. Similarly, increased cGMP levels and PKG activation influence processes such as smooth muscle relaxation and platelet aggregation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of KS-502's biological activity.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general procedure for measuring the activity of Ca2+/calmodulin-dependent PDE, which can be adapted for testing the inhibitory effects of compounds like KS-502.

Materials:

-

Purified bovine brain Ca2+/calmodulin-dependent PDE

-

Calmodulin

-

CaCl2

-

Tris-HCl buffer

-

[3H]cAMP or [3H]cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail

-

KS-502 compound

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, calmodulin, and the purified PDE enzyme.

-

Inhibitor Addition: Add varying concentrations of the KS-502 compound to the reaction mixture. A control with no inhibitor should also be prepared.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled substrate ([3H]cAMP or [3H]cGMP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Termination of Reaction: Stop the reaction by boiling the mixture.

-

Conversion to Adenosine/Guanosine: Add snake venom nucleotidase to convert the resulting [3H]AMP or [3H]GMP to [3H]adenosine or [3H]guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted substrate from the product.

-

Quantification: Elute the [3H]adenosine or [3H]guanosine and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of KS-502 and determine the IC50 value.

Protein Kinase C (PKC) Activity Assay

To assess the selectivity of KS-502, its effect on other enzymes like Protein Kinase C can be evaluated using the following general protocol.

Materials:

-

Purified Protein Kinase C

-

Phosphatidylserine and diacylglycerol (PKC activators)

-

Histone H1 (substrate)

-

[γ-32P]ATP

-

Tris-HCl buffer

-

KS-502 compound

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, PKC activators, and the purified PKC enzyme.

-

Inhibitor Addition: Add varying concentrations of the KS-502 compound.

-

Substrate Addition: Add the substrate, Histone H1.

-

Initiation of Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C.

-

Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using phosphocellulose paper or SDS-PAGE.

-

Quantification: Measure the amount of 32P incorporated into the substrate using autoradiography or a phosphorimager.

-

Data Analysis: Determine the effect of KS-502 on PKC activity.

Conclusion and Future Directions

The KS-502 compound is a valuable research tool for studying the roles of Ca2+/calmodulin-dependent phosphodiesterase in various cellular processes. Its selectivity for this particular enzyme over calmodulin-independent PDEs and Protein Kinase C makes it a specific probe for dissecting signaling pathways. Further research is warranted to explore the full therapeutic potential of KS-502 and its derivatives in diseases where the dysregulation of cAMP and cGMP signaling is implicated. This includes investigating its effects in various cell types and in vivo models to better understand its physiological and pathological consequences.

References

Erroneous Premise: KS-502 as a Tool for Protein Phosphorylation Studies

Initial investigations into the scientific literature do not support the classification of KS-502 as a tool for the study of protein phosphorylation. The available evidence consistently identifies KS-502 as an inhibitor of Ca2+/calmodulin-dependent cyclic-nucleotide phosphodiesterase (PDE), an enzyme that plays a crucial role in second messenger signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

This guide will first detail the established mechanism of action of KS-502 as a phosphodiesterase inhibitor. Subsequently, to address the underlying interest in protein phosphorylation, a general overview of the principles and methodologies for studying protein phosphorylation using small molecule inhibitors will be provided.

KS-502: A Ca2+/Calmodulin-Dependent Phosphodiesterase Inhibitor

KS-502, along with its analog KS-501, was isolated from the fungus Sporothrix sp. and identified as an inhibitor of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase.[1] These enzymes are critical regulators of intracellular signal transduction by catalyzing the hydrolysis of cAMP and cGMP.[2][3]

Quantitative Data on KS-502

The inhibitory activity of KS-502 has been quantified, and the available data is summarized in the table below.

| Compound | Target Enzyme | Source Organism | IC50 (µM) |

| KS-502 | Ca2+/calmodulin-dependent PDE | Bovine brain | 4.3 |

Table 1: Inhibitory concentration (IC50) of KS-502 against bovine brain Ca2+/calmodulin-dependent phosphodiesterase.

Mechanism of Action of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate the signaling of cAMP and cGMP by hydrolyzing them to their inactive 5'-monophosphate forms.[2][3] By inhibiting PDE activity, compounds like KS-502 prevent the degradation of these second messengers, leading to their accumulation within the cell. This, in turn, potentiates the downstream effects of cAMP and cGMP, which include the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[4]

A General Guide to Studying Protein Phosphorylation with Small Molecule Inhibitors

While KS-502 is not a protein kinase inhibitor, the study of protein phosphorylation is a cornerstone of cell biology and drug discovery. Small molecule inhibitors are invaluable tools in this field, allowing for the dissection of signaling pathways and the validation of therapeutic targets.[5]

Principles of Using Kinase Inhibitors

Protein kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process called phosphorylation. This modification can alter the protein's activity, localization, or interaction with other proteins.[6] Small molecule inhibitors typically target the ATP-binding pocket of a kinase, preventing the phosphotransfer reaction.[7] By observing the cellular effects of inhibiting a specific kinase, researchers can elucidate its role in various biological processes.

General Experimental Workflow for Kinase Inhibitor Studies

The investigation of a novel kinase inhibitor generally follows a multi-step process, from initial biochemical assays to in vivo studies.[6][8]

Detailed Methodologies for Key Experiments

1. Biochemical Kinase Activity Assay

-

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.

-

Principle: These assays measure the amount of ATP consumed or ADP produced during the kinase reaction.[9] A common method is the ADP-Glo™ kinase assay.

-

Protocol Outline:

-

Reagent Preparation: Prepare kinase buffer, solutions of the purified kinase, substrate (e.g., a specific peptide), and ATP. Serially dilute the test inhibitor in DMSO.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test inhibitor.

-

Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

-

2. Cellular Target Engagement Assay (Western Blot)

-

Objective: To confirm that the inhibitor can enter cells and inhibit the target kinase, leading to a decrease in the phosphorylation of its downstream substrates.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies can detect the phosphorylated form of a protein.

-

Protocol Outline:

-

Cell Treatment: Culture an appropriate cell line and treat with a range of concentrations of the inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

-

Protein Lysate Preparation: Harvest the cells, lyse them to release proteins, and determine the protein concentration of the lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated substrate of the target kinase. Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to a loading control (e.g., total protein or a housekeeping gene product).

-

3. Cell Proliferation Assay

-

Objective: To assess the functional consequence of kinase inhibition on cell viability or proliferation.

-

Principle: Many kinases are involved in cell growth and survival pathways. Inhibiting these kinases can lead to a decrease in cell proliferation. Assays like CellTiter-Glo® measure the number of viable cells by quantifying ATP levels.

-

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Inhibitor Treatment: Add a serial dilution of the test inhibitor to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure the luminescence and calculate the percentage of proliferation inhibition. Determine the GI50 (concentration for 50% growth inhibition).[10]

-

Conclusion

References

- 1. Structures of KS-501 and KS-502, the new inhibitors of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

Investigating the Downstream Targets of KS-502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KS-502 is a potent inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1). By interfering with calmodulin activation, KS-502 disrupts the downstream signaling cascades that are dependent on calmodulin-activated enzymes, most notably Calmodulin Kinases (CaMKs). This technical guide provides an in-depth analysis of the known and putative downstream targets of KS-502, with a focus on its implications for cancer cell proliferation. We will explore the core mechanism of action, detail relevant experimental protocols, and present quantitative data and signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals. The Ca2+/CaM complex regulates a multitude of cellular processes by binding to and activating a diverse array of downstream effector proteins, including protein kinases, phosphatases, and phosphodiesterases. One such critical enzyme is the Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), which plays a crucial role in hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

KS-502 has been identified as an inhibitor of PDE1, acting through the disruption of calmodulin activation[1]. This inhibitory action has significant downstream consequences, particularly on the activity of calmodulin-dependent kinases (CaMKs), such as CaMKI and CaMKII[1]. Given the central role of CaMKs in cell cycle progression and proliferation, KS-502 presents a compelling profile as a potential anti-cancer agent. This guide aims to provide a comprehensive technical overview of the downstream targets of KS-502, offering researchers the necessary information to design and execute further investigations into its therapeutic potential.

Mechanism of Action of KS-502

KS-502 exerts its primary effect by inhibiting the activation of calmodulin-sensitive enzymes. The mechanism is not through direct interaction with the enzymes themselves, but rather by interfering with the ability of calmodulin to activate them[1]. The primary and most well-characterized target of this inhibition is the Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1).

Inhibition of Calmodulin-Dependent Phosphodiesterase (PDE1)

KS-502 has been shown to inhibit the activation of calmodulin-sensitive cyclic nucleotide phosphodiesterase isolated from bovine brain with an IC50 value of 4.3 µM[2]. By preventing the Ca2+/CaM complex from activating PDE1, KS-502 leads to an accumulation of cyclic nucleotides (cAMP and cGMP) within the cell.

Inhibition of Calmodulin Kinases (CaMKs)

Downstream Signaling Pathways

The inhibition of CaMKII by KS-502 is predicted to have significant repercussions on downstream signaling pathways that govern cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 and p38 MAPK cascades, are critical regulators of these processes and have been shown to be influenced by calmodulin and CaMKII activity. While direct evidence for KS-502 modulating these pathways is currently lacking, the known interactions between CaMKII and MAPK signaling provide a strong rationale for this hypothesis.

The MAPK/ERK Pathway

The ERK1/2 pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and promote cell proliferation. There is evidence that calmodulin antagonists can impact ERK activation, although the effects can be cell-type dependent[3]. Inhibition of CaMKII has been shown to decrease the phosphorylation of ERK1/2, suggesting a role for CaMKII in the activation of this pathway[4]. Therefore, it is plausible that KS-502, by inhibiting CaMKII, could lead to a downregulation of ERK1/2 signaling, thereby contributing to its anti-proliferative effects.

The p38 MAPK Pathway

The p38 MAPK pathway is typically activated in response to cellular stress and can lead to either cell cycle arrest and apoptosis or, in some contexts, cell survival. Similar to the ERK pathway, CaMKII has been implicated in the regulation of p38 phosphorylation[4]. Inhibition of CaMKII can lead to a decrease in p38 activation. This suggests that KS-502 could also modulate the p38 pathway, potentially sensitizing cancer cells to apoptosis.

Quantitative Data

Quantitative data on the biological activity of KS-502 is essential for understanding its potency and therapeutic window. The following table summarizes the available quantitative information.

| Parameter | Value | Target/System | Reference |

| IC50 | 4.3 µM | Bovine Brain Ca2+/Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase | [2] |

Further research is required to determine the IC50 values of KS-502 for the inhibition of specific Calmodulin Kinases and for its anti-proliferative effects on various cancer cell lines.

Experimental Protocols

To facilitate further investigation into the downstream targets of KS-502, this section provides detailed methodologies for key experiments.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This protocol is adapted from established methods for measuring Ca2+/CaM-stimulated PDE activity[5][6].

Objective: To determine the inhibitory effect of KS-502 on PDE1 activity.

Materials:

-

Purified bovine brain PDE1

-

Calmodulin

-

[3H]cAMP or [3H]cGMP

-

KS-502

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2)

-

Snake venom (Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1-X8)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, a known concentration of purified PDE1, and calmodulin.

-

Add varying concentrations of KS-502 to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [3H]cAMP or [3H]cGMP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by boiling for 1 minute.

-

Cool the samples on ice and add snake venom (containing 5'-nucleotidase) to convert the [3H]AMP or [3H]GMP to [3H]adenosine or [3H]guanosine. Incubate for 10 minutes at 30°C.

-

Apply the reaction mixture to an anion-exchange resin column to separate the unreacted cyclic nucleotide from the tritiated nucleoside.

-

Elute the tritiated nucleoside and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each KS-502 concentration and determine the IC50 value.

Western Blot Analysis of ERK1/2 and p38 MAPK Phosphorylation

Objective: To investigate the effect of KS-502 on the activation of the ERK1/2 and p38 MAPK pathways in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., L1210 leukemic lymphocytes)

-

Cell culture medium and supplements

-

KS-502

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cancer cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of KS-502 for a specified time period (e.g., 1, 6, 24 hours). Include a vehicle-treated control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations of Signaling Pathways and Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Targeting cancer with phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of calmodulin antagonists on human ovarian cancer cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemogenetic tuning reveals optimal MAPK signaling for cell-fate programming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights on vitamin K biology with relevance to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adjuvant effects of calmodulin antagonists to 5-fluorouracil on tumor cell proliferation and the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

KS-502 and its Effects on Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound KS-502, a naturally derived inhibitor of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase (PDE), and its potential effects on neuronal plasticity. While direct research on KS-502's role in synaptic plasticity is limited, this document extrapolates its likely mechanisms of action based on its known biochemical activity as a phosphodiesterase type 1 (PDE1) inhibitor. This guide will detail the foundational signaling pathways modulated by PDE1 inhibition, present available quantitative data, and provide exemplar experimental protocols for investigating the effects of KS-502 on neuronal plasticity. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of PDE1 inhibitors for neurological disorders characterized by synaptic dysfunction.

Introduction to KS-502

KS-502 is a compound isolated from the fungus Sporothrix sp. KAC-1985.[1] It has been identified as an inhibitor of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase.[1] This enzyme is a member of the phosphodiesterase type 1 (PDE1) family, which plays a crucial role in regulating the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE1, KS-502 is expected to increase the intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling pathways that are fundamental to neuronal plasticity.[2][3]

Quantitative Data

Direct quantitative data for KS-502's effects on neuronal plasticity are not extensively available in the public domain. However, its inhibitory activity against its primary target has been determined. For context, the inhibitory concentrations of other known PDE1 inhibitors are also presented.

Table 1: Inhibitory Activity of KS-502 and Related Compounds

| Compound | Source/Type | Target | IC50 (µM) | Reference |

| KS-502 | Sporothrix sp. | Ca2+/calmodulin-dependent PDE (bovine brain) | 4.3 | [1] |

| KS-501 | Sporothrix sp. | Ca2+/calmodulin-dependent PDE (bovine brain) | 1.8 | [1] |

| KS-504a | Mollisia ventosa | Ca2+/calmodulin-dependent PDE (bovine brain) | 122 | [4] |

| KS-504b | Mollisia ventosa | Ca2+/calmodulin-dependent PDE (bovine brain) | 109 | [4] |

| Vinpocetine | Synthetic | PDE1 | Varies by isoform | [3] |

Table 2: Representative IC50 Values for Other Enzyme Inhibitors (for context)

| Inhibitor | Target | IC50 (nM) | Reference |

| IKK2 Inhibitor VI | IKK2 | 13 | [5] |

| Cdk2 Inhibitor II | Cdk2 | 60 | [6] |

Signaling Pathways in Neuronal Plasticity Modulated by PDE1 Inhibition

The inhibition of PDE1 by compounds such as KS-502 is anticipated to enhance neuronal plasticity by elevating intracellular levels of cAMP and cGMP. These second messengers activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which in turn phosphorylate a variety of substrate proteins, including transcription factors that regulate the expression of genes crucial for synaptic strengthening and memory formation.[2][3]

The cAMP/PKA/CREB Signaling Pathway

Increased levels of cAMP lead to the activation of PKA.[7][8][9] Activated PKA can then phosphorylate the cAMP response element-binding protein (CREB), a key transcription factor.[7][8][9] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription.[10][11] These genes often code for proteins involved in the structural and functional changes associated with long-term potentiation (LTP) and memory consolidation.

Caption: The cAMP/PKA/CREB signaling pathway and the inhibitory action of KS-502.

The cGMP/PKG Signaling Pathway

Similarly, the accumulation of cGMP activates PKG.[12][13][14] The NO-cGMP-PKG signaling pathway has been shown to regulate synaptic plasticity and memory consolidation, in part by activating other signaling cascades like the ERK/MAP kinase pathway.[12][14][15] This pathway is also implicated in both pre- and post-synaptic alterations that underlie long-term changes in synaptic strength.[16]

Caption: The NO/cGMP/PKG signaling pathway and the inhibitory action of KS-502.

Experimental Protocols

The following are detailed, exemplar protocols for investigating the effects of a compound like KS-502 on neuronal plasticity.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) Measurement

This protocol describes the measurement of LTP in acute hippocampal slices, a standard method for assessing synaptic plasticity.[17][18][19]

Objective: To determine if KS-502 enhances the induction or maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

Acute hippocampal slices from rodents.

-

Artificial cerebrospinal fluid (aCSF).[20]

-

KS-502 stock solution (in a suitable solvent, e.g., DMSO).

-

Electrophysiology rig with recording and stimulating electrodes.[19][20]

-

Data acquisition and analysis software.

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Electrode Placement: Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[20]

-

Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: Perfuse the slices with aCSF containing the desired concentration of KS-502 (or vehicle control) for at least 20 minutes prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[18][19]

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after LTP induction to monitor the potentiation of synaptic responses.

-

Data Analysis: Measure the slope of the fEPSPs and normalize the data to the pre-induction baseline. Compare the magnitude of LTP between the KS-502 treated and vehicle control groups.

In Vivo Behavioral Assay: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, which is dependent on hippocampal function.[21][22][23]

Objective: To evaluate the effect of KS-502 on spatial learning and memory formation.

Materials:

-

Morris water maze apparatus.

-

Rodents (mice or rats).

-

KS-502 solution for administration (e.g., intraperitoneal injection).

-

Video tracking software.

Procedure:

-

Habituation: Acclimatize the animals to the testing room and handling for a few days prior to the experiment.[21]

-

Drug Administration: Administer KS-502 or vehicle control to the animals at a predetermined time before the training session (e.g., 30 minutes).

-

Acquisition Phase: For 4-5 consecutive days, conduct training trials where the animal is placed in the water maze and must find a hidden platform.[23][24] Record the time it takes to find the platform (escape latency) and the path taken.

-

Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.[22]

-

Data Analysis: Analyze the escape latency during the acquisition phase to assess learning. In the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location to assess memory retention. Compare the performance of the KS-502 treated group with the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a compound's effect on neuronal plasticity.

Caption: A generalized workflow for the investigation of a neuroplasticity-modulating compound.

Conclusion

KS-502, as an inhibitor of Ca2+/calmodulin-dependent cyclic-nucleotide phosphodiesterase, holds theoretical promise as a modulator of neuronal plasticity. By elevating intracellular levels of cAMP and cGMP, it is poised to activate key signaling pathways that are integral to learning and memory. While direct experimental evidence for the effects of KS-502 on synaptic plasticity is currently lacking, the well-established role of PDE1 inhibitors in enhancing neuronal function provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for elucidating the potential of KS-502 and similar compounds as therapeutic agents for a range of neurological and psychiatric disorders. Further research is warranted to fully characterize the pharmacological profile of KS-502 and its specific effects on the diverse isoforms of PDE1 within the central nervous system.

References

- 1. KS-501 and KS-502, new inhibitors of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase from Sporothrix sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. KS-504 compounds, novel inhibitors of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase from Mollisia ventosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sapphire North America [sapphire-usa.com]

- 6. Sapphire North America [sapphire-usa.com]

- 7. researchgate.net [researchgate.net]

- 8. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuronal nitric oxide contributes to neuroplasticity-associated protein expression through cGMP, protein kinase G, and extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synaptic Plasticity and NO-cGMP-PKG Signaling Regulate Pre- and Postsynaptic Alterations at Rat Lateral Amygdala Synapses Following Fear Conditioning | PLOS One [journals.plos.org]

- 17. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scientifica.uk.com [scientifica.uk.com]

- 20. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 21. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

The Discovery and Isolation of KS-502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of KS-502, a potent inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE). Isolated from the fungus Sporothrix sp. KAC-1985, KS-502 represents a significant molecule of interest for research into signal transduction pathways and potential therapeutic applications. This document details the biological activity, physicochemical properties, and the methodologies for its production and purification, based on available scientific literature. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Secondary metabolites from microbial sources have historically been a rich reservoir for the discovery of novel therapeutic agents. Fungi, in particular, produce a vast array of structurally diverse compounds with a wide range of biological activities. KS-502, a depside antibiotic, was discovered as part of a screening program for inhibitors of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE)[1]. This enzyme plays a crucial role in the regulation of cyclic nucleotide signaling, which is implicated in numerous physiological processes. The discovery of selective inhibitors like KS-502 provides valuable tools for studying these pathways and offers potential leads for the development of new drugs.

Discovery of KS-502

KS-502 was first isolated from the fermentation broth of the fungus Sporothrix sp. KAC-1985[1]. The producing organism was identified based on its morphological and physiological characteristics. The discovery was the result of a targeted screening effort to identify microbial metabolites capable of inhibiting CaM-PDE.

Physicochemical and Biological Properties

The structure of KS-502 was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry, and ¹H and ¹³C NMR[2]. Its biological activity was characterized through in vitro enzyme inhibition assays.

Physicochemical Properties of KS-502

A summary of the key physicochemical properties of KS-502 is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₈O₁₂ | [2] |

| Molecular Weight | 648 | [2] |

| UV λmax (MeOH) nm (ε) | 218 (31,700), 258 (16,000), 302 (7,100) | [2] |

| Chemical Structure | 2-(beta-D-galactofuranosyloxy)6-heptyl-4-hydroxybenzoic acid 4-carboxy-3-heptyl-5-hydroxyphenyl ester | [2] |

Table 1: Physicochemical Properties of KS-502

Biological Activity of KS-502

KS-502 is a potent and selective inhibitor of CaM-PDE. Its inhibitory activity against various enzymes is summarized in Table 2.

| Target Enzyme | IC₅₀ (µM) | Notes | Reference |

| Bovine Brain CaM-PDE | 4.3 | - | [1] |

| Heart CaM-PDE | 5.9 | - | [1] |

| Calmodulin-independent PDE | Weak or no inhibition | Demonstrates selectivity for the calmodulin-dependent enzyme. | [1] |

| Protein Kinase C | Weak or no inhibition | Shows specificity in its inhibitory action. | [1] |

Table 2: Biological Activity of KS-502

Mechanism of Action: Inhibition of CaM-PDE Signaling Pathway

KS-502 exerts its biological effect by inhibiting the Ca2+/calmodulin-dependent phosphodiesterase (CaM-PDE), also known as PDE1. This enzyme is a key component of the cyclic nucleotide signaling pathway. An increase in intracellular Ca2+ levels leads to the formation of a Ca2+-calmodulin complex, which then binds to and activates CaM-PDE. Activated CaM-PDE hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thus terminating their signaling. By inhibiting CaM-PDE, KS-502 prevents the degradation of cAMP and cGMP, leading to an accumulation of these second messengers and potentiation of their downstream effects.

Caption: Mechanism of action of KS-502 on the CaM-PDE signaling pathway.

Experimental Protocols

Detailed experimental protocols for the fermentation of Sporothrix sp. KAC-1985 and the specific isolation and purification of KS-502 are not fully available in the public domain. The following sections provide a generalized methodology based on the available abstracts and standard practices for the isolation of fungal secondary metabolites.

Fermentation of Sporothrix sp. KAC-1985

A generalized workflow for the fermentation process is outlined below.

Caption: Generalized workflow for the fermentation of Sporothrix sp. KAC-1985.

Protocol:

-

Inoculum Preparation: A pure culture of Sporothrix sp. KAC-1985 is grown on a suitable agar medium to obtain a viable inoculum.

-

Seed Culture: The inoculum is transferred to a liquid seed medium in a shake flask and incubated to generate a sufficient biomass for inoculating the production fermenter.

-

Production Culture: The seed culture is used to inoculate a large-scale fermenter containing a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of KS-502.

-

Harvest: After the fermentation is complete, the mycelia are separated from the fermentation broth by filtration or centrifugation. Both the mycelia and the broth are typically processed for the extraction of the secondary metabolite.

Isolation and Purification of KS-502

The isolation and purification of KS-502 from the fermentation harvest involves a series of extraction and chromatographic steps.

Caption: Generalized workflow for the isolation and purification of KS-502.

Protocol:

-

Extraction: The fermentation broth and/or mycelial cake is extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using a silica gel stationary phase. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract.

-

Fraction Collection and Bioassay: Fractions are collected and assayed for their ability to inhibit CaM-PDE to identify the bioactive fractions containing KS-502.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC using a suitable column (e.g., reverse-phase C18) and solvent system to yield pure KS-502.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry and NMR.

Conclusion

KS-502 is a significant natural product with potent and selective inhibitory activity against CaM-PDE. This technical guide has summarized the available information on its discovery, physicochemical properties, biological activity, and a generalized methodology for its production and isolation. The detailed experimental protocols from the primary literature remain a key missing piece of information. Further research to fully elucidate the therapeutic potential of KS-502 and to develop efficient and scalable production methods is warranted. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of KS-502 and other related natural products.

References

Unraveling the Specificity of KS-502 for CaMKII Isoforms: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, gene expression, and cardiac function. The enzyme exists in four main isoforms—α, β, γ, and δ—which exhibit tissue-specific expression and distinct functional roles. Consequently, the development of isoform-selective CaMKII inhibitors is a significant area of interest for therapeutic intervention in various diseases. This document aims to provide an in-depth technical guide on the specificity of the compound KS-502 for CaMKII isoforms. However, a comprehensive literature search reveals a significant lack of publicly available data on this specific topic.

While initial studies identified KS-502 as an inhibitor of calmodulin-dependent enzymes, detailed characterization of its interaction with and specificity for the individual CaMKII isoforms is not documented in the accessible scientific literature. This guide will summarize the known information about KS-502 and CaMKII, highlight the current knowledge gap regarding isoform specificity, and provide general methodologies for assessing kinase inhibitor selectivity that could be applied to KS-502.

KS-502: A Calmodulin-Dependent Enzyme Inhibitor

KS-502, along with its analog KS-501, was first identified as a novel inhibitor of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase isolated from Sporothrix sp.[1] Subsequent research indicated that both KS-501 and KS-502 also inhibit the activation of calmodulin kinase I and II.[2] In these early studies, KS-501 was found to be a more potent inhibitor than KS-502.[2] The mechanism of inhibition was determined to be interference with calmodulin activation rather than a direct effect on the enzyme itself.[2]

Despite this initial finding, there has been a notable absence of follow-up research detailing the specific interaction of KS-502 with the different CaMKII isoforms (α, β, γ, and δ). Quantitative data, such as IC50 values for each isoform, are essential for understanding the compound's selectivity and potential therapeutic applications. Without this data, a detailed analysis of KS-502's specificity for CaMKII isoforms is not possible.

The Critical Role of CaMKII Isoforms

The four major isoforms of CaMKII, encoded by distinct genes, exhibit a high degree of homology in their catalytic domains but differ in their regulatory and association domains. These differences lead to variations in their subcellular localization, substrate specificity, and regulation, contributing to their diverse physiological roles.

-

CaMKIIα and CaMKIIβ: Predominantly expressed in the brain, these isoforms are critical for synaptic plasticity, learning, and memory.[3]

-

CaMKIIγ and CaMKIIδ: These isoforms are more ubiquitously expressed, with significant roles in various tissues, including the heart, where they are implicated in cardiac hypertrophy and arrhythmia.[3][4]

The distinct functions of each isoform underscore the importance of developing isoform-selective inhibitors to target specific pathological conditions while minimizing off-target effects.

Experimental Protocols for Determining Kinase Inhibitor Specificity

To ascertain the specificity of a compound like KS-502 for CaMKII isoforms, a series of established experimental protocols would need to be employed. These generally involve in vitro kinase assays to determine the inhibitory potency against each purified isoform.

In Vitro Kinase Assay for IC50 Determination

This is a fundamental assay to quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

1. Reagents and Materials:

- Purified, recombinant CaMKII isoforms (α, β, γ, and δ)

- Ca2+/Calmodulin complex

- Kinase assay buffer (e.g., HEPES, MgCl2, ATP)

- Substrate peptide (e.g., Autocamtide-2)

- [γ-³²P]ATP or a non-radioactive detection system (e.g., fluorescence-based or luminescence-based)

- KS-502 serially diluted in a suitable solvent (e.g., DMSO)

- Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate

- Scintillation counter or plate reader

2. Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, Ca2+/Calmodulin, the specific CaMKII isoform, and the substrate peptide.

- Add varying concentrations of KS-502 to the reaction mixture. Include a control with no inhibitor.

- Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

- Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).

- Quantify the amount of phosphorylated substrate.

- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to calculate the IC50 value for each isoform.

Below is a generalized workflow for such an assay.

CaMKII Signaling Pathway and Points of Inhibition

Understanding the CaMKII signaling pathway is crucial for interpreting the effects of inhibitors. CaMKII is activated by an increase in intracellular Ca2+ levels, which promotes the binding of calmodulin (CaM). This binding displaces the autoinhibitory domain, activating the kinase. The activated kinase can then phosphorylate various downstream targets.

Inhibitors can interfere with this process at different stages. For instance, some inhibitors like KN-93 were thought to competitively block CaM binding, preventing activation.[5][6] Others, like the peptide inhibitor AIP, directly compete with the substrate for binding to the catalytic site.[7][8] Based on the limited information available, KS-502 appears to interfere with calmodulin activation, suggesting a mechanism similar to that proposed for KN-93.[2]

The following diagram illustrates the general CaMKII activation pathway and potential points of inhibition.

Conclusion and Future Directions

References

- 1. KS-501 and KS-502, new inhibitors of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase from Sporothrix sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of KS-501, KS-502 and their enantiomers on calmodulin-sensitive enzyme activity and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct roles of multiple isoforms of CaMKII in signaling to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective inhibitors of calmodulin-dependent kinase II (CaMKII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise of KS-502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KS-502, a fungal metabolite, has demonstrated notable potential as a therapeutic agent through its targeted inhibition of the calcium-calmodulin signaling pathway. This document provides a comprehensive technical overview of KS-502, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols. By presenting a consolidated resource, this guide aims to facilitate further research and development of KS-502 and its derivatives for potential clinical applications.

Introduction

KS-502 is a naturally occurring compound isolated from Sporothrix sp. that has been identified as an inhibitor of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase (PDE1). Calmodulin is a ubiquitous intracellular calcium sensor that plays a pivotal role in numerous cellular processes, including proliferation, apoptosis, and signal transduction. By modulating the activity of calmodulin-dependent enzymes, KS-502 presents a compelling avenue for therapeutic intervention in diseases characterized by dysregulated calcium signaling, such as certain cancers. This whitepaper synthesizes the current knowledge on KS-502 to serve as a foundational resource for the scientific community.

Mechanism of Action

The primary mechanism of action of KS-502 is the inhibition of calmodulin-mediated enzyme activation. Unlike direct enzyme inhibitors, KS-502 interferes with the ability of the Ca2+/calmodulin complex to bind to and activate its downstream targets. This mode of action provides a degree of selectivity for signaling pathways dependent on calmodulin activation.

Calmodulin Signaling Pathway

The binding of intracellular calcium ions (Ca2+) to calmodulin (CaM) induces a conformational change in the protein, enabling it to interact with and modulate the activity of a variety of target enzymes. Key targets relevant to the therapeutic potential of KS-502 include calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) and calmodulin-dependent protein kinases (CaMKs). Inhibition of these pathways can disrupt cellular proliferation signals.

Quantitative Data

The inhibitory effects of KS-502 have been quantified in several preclinical studies. The available data is summarized below for comparative analysis.

| Assay | Target | Cell Line | Metric | KS-502 Value | KS-501 Value (for comparison) | Reference |

| Enzyme Inhibition | Calmodulin-sensitive cyclic nucleotide phosphodiesterase | - | IC50 | Less potent than KS-501 | More potent | [1] |

| Cell Proliferation | Leukemic lymphocytes | L1210 (sensitive) | Inhibition | Less effective than KS-501 | More effective | [1] |

| Cell Proliferation | Leukemic lymphocytes | L1210 (multidrug-resistant) | Inhibition | Less effective than in sensitive line | Less effective than in sensitive line | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of KS-502.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This assay measures the ability of a compound to inhibit the activity of PDE1, a calmodulin-dependent enzyme.

Materials:

-

Purified calmodulin-sensitive cyclic nucleotide phosphodiesterase (PDE1)

-

Calmodulin

-

CaCl2

-

Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

KS-502

-

Scintillation cocktail

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, CaCl2, calmodulin, and PDE1 enzyme.

-

Add varying concentrations of KS-502 to the reaction wells.

-

Initiate the reaction by adding the cyclic nucleotide substrate (e.g., [3H]cAMP).

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction (e.g., by boiling).

-